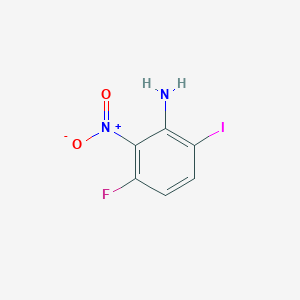

3-Fluoro-6-iodo-2-nitroaniline

Description

Significance of Substituted Anilines as Chemical Intermediates

Substituted anilines are foundational building blocks in the synthesis of a vast array of more complex organic molecules. Their utility stems from the reactivity of the amino group and the potential for functionalization of the aromatic ring. These compounds serve as key precursors in the production of pharmaceuticals, agrochemicals, dyes, and polymers. jk-sci.comchemistrysteps.com The development of efficient methods for synthesizing polysubstituted anilines is an active area of research, with techniques such as multicomponent reactions and transition metal-catalyzed cross-coupling reactions being employed to create structural diversity. rsc.orgresearchgate.netresearchgate.netchemmethod.comnih.gov

Strategic Importance of Halogenation (Fluoro, Iodo) and Nitro Functionalities in Aromatic Systems

The introduction of halogen atoms and nitro groups onto an aromatic ring profoundly influences its chemical and physical properties.

Halogenation (Fluoro and Iodo):

Fluorine: The presence of a fluorine atom can significantly alter a molecule's biological activity, metabolic stability, and lipophilicity. tcichemicals.com In the context of aromatic systems, fluorine's high electronegativity makes the ring more susceptible to nucleophilic aromatic substitution (SNAr) by withdrawing electron density. masterorganicchemistry.com This effect can be harnessed to facilitate the introduction of other functional groups.

Iodine: The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, expanding the synthetic possibilities. researchgate.netacs.org The presence of iodine also increases the molecular weight and can introduce steric bulk.

Nitro Functionality: The nitro group (NO₂) is a strong electron-withdrawing group, a characteristic that has several important consequences. masterorganicchemistry.com

It deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions slower. organicchemistrytutor.comwikipedia.org

By withdrawing electron density, particularly from the ortho and para positions, it directs incoming electrophiles to the meta position. youtube.comvedantu.comquora.com

Crucially, the nitro group strongly activates the ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group. masterorganicchemistry.com

The nitro group can be readily reduced to an amino group (NH₂), providing a versatile handle for further synthetic transformations.

Current Research Landscape of Polysubstituted Aniline (B41778) Derivatives

Current research on polysubstituted aniline derivatives is vibrant and multifaceted. Efforts are focused on developing novel and efficient synthetic methodologies, including green chemistry approaches that utilize environmentally benign solvents and catalysts. researchgate.netchemmethod.comnih.gov There is also significant interest in creating libraries of structurally diverse anilines for screening in drug discovery and materials science applications. researchgate.netnih.gov The synthesis of polysubstituted anilines is often a key step in the preparation of complex heterocyclic compounds and other valuable chemical entities. lookchem.comacs.org

Chemical Profile of 3-Fluoro-6-iodo-2-nitroaniline

The compound this compound possesses a unique combination of functional groups that make it a valuable intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 1955534-80-1 | fluorochem.co.ukchemscene.com |

| Molecular Formula | C₆H₄FIN₂O₂ | chemscene.com |

| Molecular Weight | 282.01 g/mol | chemscene.com |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | NC1=C(I)C=CC(F)=C1N+=O | fluorochem.co.uk |

| InChI Key | WYXIWLUMYMXFNK-UHFFFAOYSA-N | fluorochem.co.uk |

Detailed Research Findings

The strategic placement of the fluoro, iodo, and nitro groups on the aniline scaffold of this compound dictates its reactivity and potential applications. The electron-withdrawing nature of both the nitro and fluoro groups activates the aromatic ring for nucleophilic attack. The iodine atom, being a good leaving group, provides a site for cross-coupling reactions. Furthermore, the nitro group can be selectively reduced to an amine, opening up another avenue for functionalization.

This trifunctionalized aniline derivative serves as a versatile building block. For instance, the combination of a nucleophilic substitution-prone ring and a site for cross-coupling allows for the sequential and controlled introduction of different substituents, leading to the construction of complex molecular frameworks.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4FIN2O2 |

|---|---|

Molecular Weight |

282.01 g/mol |

IUPAC Name |

3-fluoro-6-iodo-2-nitroaniline |

InChI |

InChI=1S/C6H4FIN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2 |

InChI Key |

WYXIWLUMYMXFNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])N)I |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Fluoro 6 Iodo 2 Nitroaniline

Reactions Involving the Amino Group

The amino group in 3-Fluoro-6-iodo-2-nitroaniline is a key site for various chemical modifications, including acylation, condensation reactions to form Schiff bases, and potentially acting as a nucleophilic catalyst. The electronic environment of the amino group is significantly influenced by the ortho-nitro group, which is strongly electron-withdrawing, and the para-iodo and meta-fluoro substituents.

Acylation Reactions (e.g., N-Acetylation)

The amino group of anilines readily undergoes acylation with reagents such as acyl chlorides or anhydrides to form amides. In the case of this compound, N-acetylation would involve the reaction with a suitable acetylating agent, like acetic anhydride or acetyl chloride, typically in the presence of a base to neutralize the acid byproduct.

A general procedure for the N-acetylation of a substituted aniline (B41778) might involve the following steps:

| Step | Description |

| 1. Dissolution | The substituted aniline is dissolved in a suitable solvent, such as glacial acetic acid or an inert aprotic solvent. |

| 2. Addition of Acetylating Agent | Acetic anhydride or acetyl chloride is added to the solution. |

| 3. Catalyst/Base | A catalyst, such as a strong acid (e.g., sulfuric acid), or a base (e.g., pyridine (B92270) or sodium acetate) is often used to facilitate the reaction. |

| 4. Reaction Conditions | The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. |

| 5. Isolation | The N-acetylated product is isolated by pouring the reaction mixture into water, which precipitates the amide. The solid product is then collected by filtration, washed, and can be purified by recrystallization. |

The success and rate of the N-acetylation of this compound would be influenced by steric hindrance from the ortho-substituents, although this is generally less of a concern for the relatively small acetyl group.

Schiff Base Formation and Related Condensations

The primary amino group of this compound can react with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule.

The formation of Schiff bases from various substituted anilines, including nitroanilines, is a widely used reaction in organic synthesis. For example, Schiff bases have been synthesized from the reaction of 2-nitroaniline with various aldehydes. The reaction of this compound with an aldehyde would proceed through the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The general reaction for Schiff base formation is as follows: Ar-NH₂ + R-CHO ⇌ Ar-N=CH-R + H₂O

The steric hindrance from the ortho-iodo and nitro groups in this compound might influence the rate and equilibrium of Schiff base formation, particularly with bulky aldehydes or ketones. However, the reaction is generally expected to proceed, providing a route to a variety of imine derivatives with potential applications in coordination chemistry and as synthetic intermediates.

Nucleophilic Catalysis by Aniline Derivatives

Aniline and its derivatives can act as nucleophilic catalysts in various organic reactions, particularly in acyl transfer and condensation reactions. The catalytic activity stems from the ability of the amino group to act as a nucleophile, forming a reactive intermediate that is more susceptible to further reaction.

Studies have shown that electron-rich p-substituted anilines can be effective catalysts for hydrazone formation and exchange. While this compound is an electron-deficient system due to the presence of the nitro group, the potential for its amino group to participate in nucleophilic catalysis cannot be entirely dismissed. The catalytic efficiency would, however, be significantly lower compared to anilines bearing electron-donating groups. The presence of substituents on the aniline ring, their electronic nature (electron-donating or -withdrawing), and their position are crucial in determining the catalytic activity.

Reactions Involving the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. This transformation is a cornerstone in the synthesis of many complex molecules.

Reductive Transformations to Amino Functionality

The reduction of the nitro group to an amine is a fundamental reaction in organic chemistry. This transformation can be achieved using a variety of reducing agents and catalytic systems. Common methods include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel) and chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or with other reducing agents like sodium dithionite (Na₂S₂O₄).

The reduction of the nitro group in this compound would yield 3-fluoro-6-iodo-1,2-diaminobenzene. This resulting ortho-diamine is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles.

A particularly useful application of this reduction is in one-pot syntheses of benzimidazoles. In this approach, an o-nitroaniline is reacted with an aldehyde in the presence of a reducing agent like sodium dithionite. The nitro group is reduced in situ to an amino group, which then condenses with the aldehyde and cyclizes to form the benzimidazole ring. This method offers an efficient route to highly functionalized benzimidazoles from readily available starting materials. The reaction of this compound with an aldehyde under these conditions would be expected to produce a 4-fluoro-7-iodo-2-substituted-1H-benzimidazole.

| Reducing System | Description |

| Catalytic Hydrogenation | Utilizes H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni). Generally efficient but may also reduce other functional groups. |

| Metal/Acid | Classic method using metals like Sn, Fe, or Zn in the presence of a strong acid like HCl. |

| Sodium Dithionite (Na₂S₂O₄) | A mild reducing agent often used for the in situ reduction of nitro groups in the synthesis of heterocycles. |

Formation of Azoxybenzenes via Oxidation of Anilines

The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, azoxybenzenes, and azobenzenes. The formation of azoxybenzenes from the oxidation of anilines is a known transformation, although it often requires specific reaction conditions to achieve good selectivity.

Recent studies have shown that the selective oxidation of anilines to azoxybenzenes can be controlled by the choice of base and oxidant. For instance, using hydrogen peroxide as a green oxidant, a mild base like sodium fluoride (B91410) (NaF) can facilitate the formation of azoxybenzenes, while a stronger base like sodium methoxide (NaOMe) can lead to the corresponding nitroaromatics. This methodology has been applied to a wide range of substituted anilines, including those with electron-withdrawing groups.

Applying this to this compound, it is conceivable that under controlled oxidative conditions, it could dimerize to form the corresponding azoxybenzene derivative. However, the presence of the already existing nitro group might complicate the reaction, and the strong electron-withdrawing nature of the substituents could decrease the susceptibility of the aniline to oxidation. Nevertheless, this represents a potential, albeit likely challenging, transformation for this molecule.

Reactions Involving Halogen Substituents (Fluorine and Iodine)

The presence of two different halogen atoms, fluorine and iodine, at ortho and meta positions relative to the nitro group, provides distinct opportunities for selective functionalization.

Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl halides, particularly when the ring is activated by potent electron-withdrawing groups. In this compound, the nitro group is positioned ortho to the fluorine atom. This arrangement strongly activates the C-F bond towards nucleophilic attack. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, which is a key requirement for the SNAr mechanism.

Fluorine's high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles. Consequently, fluorine is an excellent leaving group in SNAr reactions, often displaying higher reactivity than other halogens. A variety of nucleophiles can be employed to displace the fluoride ion, leading to a diverse array of substituted 2-nitroaniline derivatives.

Table 1: Potential SNAr Reactions of this compound This table presents hypothetical but chemically sound transformations based on established SNAr principles.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Aryl Ether | |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Aryl Sulfide | |

| Amine (R₂NH) | Piperidine | Tertiary Amine | |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Aryl Azide |

Cross-Coupling Reactions (e.g., with Iodine)

The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodine substituent an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The iodine at the C6 position of this compound can readily participate in various palladium-catalyzed couplings.

Common cross-coupling reactions such as Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) can be selectively performed at the C-I bond without disturbing the other substituents under appropriate conditions. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. sci-hub.se

Table 2: Potential Cross-Coupling Reactions at the C6-Iodo Position

| Reaction Name | Coupling Partner | Catalyst/Ligand (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | Biaryl |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂ / P(o-tol)₃ | Alkenylated Aniline |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Alkynylated Aniline |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | Di- or Tri-substituted Aniline |

C-H Olefination of Aniline Derivatives

Direct C-H functionalization has emerged as a powerful tool for modifying aromatic rings without the need for pre-functionalized starting materials. For this compound, the C-H bonds at the C4 and C5 positions are potential sites for such reactions. Palladium-catalyzed C-H olefination, in particular, has been shown to be effective for aniline derivatives. nih.govacs.org

Research has demonstrated that palladium catalysts, often in conjunction with specific ligands like S,O-ligands, can promote the olefination of anilines with high regioselectivity. nih.govacs.org The amino group is a strong ortho-, para-director. In this molecule, the C4 position is para to the amino group, making it the most electronically favorable site for functionalization. Therefore, a para-selective C-H olefination at the C4 position with an alkene (e.g., an acrylate) is a feasible transformation.

Electrophilic Aromatic Substitution on Substituted Anilines

Electrophilic aromatic substitution (EAS) is a foundational reaction of benzene (B151609) and its derivatives. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. In this compound, the four substituents exert competing influences.

-NH₂ (Amino): Strongly activating, ortho-, para-directing.

-F (Fluoro): Weakly deactivating, ortho-, para-directing.

-I (Iodo): Weakly deactivating, ortho-, para-directing.

-NO₂ (Nitro): Strongly deactivating, meta-directing.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C1 | Strong Activator | Ortho, Para (to C2, C4, C6) |

| -NO₂ | C2 | Strong Deactivator | Meta (to C4, C6) |

| -F | C3 | Weak Deactivator | Ortho, Para (to C2, C4) |

| -I | C6 | Weak Deactivator | Ortho, Para (to C1, C5) |

| Net Effect: | Strong preference for substitution at C4 . |

Metalation as a Key Step for Structural Elaboration of Fluorinated Anilines

Directed ortho-metalation (DoM) is a powerful strategy for regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.org This process relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating the removal of a proton from an adjacent ortho position. wikipedia.orgbaranlab.org

For this compound, the primary amino group itself is not an effective DMG and would be deprotonated first. However, protection of the amine, for instance as an N-pivaloyl or N-BOC amide, transforms it into a potent DMG. sci-hub.seacs.org The fluorine atom can also act as a directing group, albeit weaker than a protected amine. researchgate.net

After N-protection, the amide group would direct lithiation to the C2 or C6 positions, both of which are blocked. The fluorine atom at C3 directs to the C2 and C4 positions. The C2 position is blocked by the nitro group, which is generally incompatible with strong bases like n-BuLi. Therefore, the most likely site for metalation, directed by the fluorine atom, would be the C4 position. This would generate a lithiated species that can be quenched with various electrophiles (e.g., CO₂, aldehydes, or silyl chlorides) to introduce new functional groups at C4 with high regioselectivity.

Enantioselective Transformations of Aniline Derivatives

The aniline moiety can participate in or be a precursor to substrates for various enantioselective transformations. While reactions directly on the aromatic ring are common, the amino group itself can be a handle for asymmetric synthesis.

Several catalytic asymmetric reactions involving aniline derivatives have been developed:

Asymmetric Hydroformylation: Chiral ligands can bind to aniline substrates to control both regioselectivity and enantioselectivity in hydroformylation reactions. nih.gov

Stereoselective Annulation: Catalyst-free, light-driven annulation reactions between alkenes and N,N-dialkyl anilines can produce substituted tetrahydroquinolines with high diastereoselectivity. acs.org

Asymmetric Hydroamination: Palladium-catalyzed addition of anilines to vinylarenes can be rendered enantioselective through the use of chiral phosphine ligands, providing a route to chiral amines. berkeley.edu

Carboamination: Copper-catalyzed three-component reactions involving dienes, alkyl halides, and aniline derivatives can provide modular access to a wide range of allylic amines. baranlab.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Amine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 3-Fluoro-6-iodo-2-nitroaniline, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would collectively provide a detailed picture of its structure. While specific experimental data for this compound is not widely published, predictions based on structurally similar aromatic amine derivatives allow for a reliable estimation of its spectral features. smolecule.com

In the ¹H NMR spectrum, the aromatic protons are anticipated to resonate in the region of 6.8–7.5 ppm. smolecule.com The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group tends to shield aromatic protons, while the electron-withdrawing nitro, fluoro, and iodo groups will deshield them. The amino group protons themselves are expected to appear as a broad singlet between 4.5 and 5.5 ppm. smolecule.com

The ¹³C NMR spectrum is particularly informative for confirming the substitution pattern. The carbon atoms directly bonded to electronegative substituents will exhibit distinct chemical shifts. The carbon atom attached to the fluorine (C-3) is expected to show a large coupling constant (J_C-F) of approximately 240 Hz, a characteristic feature of carbon-fluorine bonds. smolecule.com The carbon bearing the iodine atom (C-6) is predicted to appear significantly upfield, around 80–90 ppm, due to the "heavy atom effect." smolecule.com The remaining carbon signals will be influenced by the combined electronic effects of all substituents.

Predicted NMR Data for this compound smolecule.com

| Position | ¹³C NMR (ppm) | ¹H NMR (ppm) |

| C-1 | ≈ 145–150 | - |

| C-2 | ≈ 130–135 | - |

| C-3 | ≈ 160–165 (d, J_C-F ≈ 240 Hz) | - |

| C-4 | ≈ 110–115 | ≈ 7.0–7.5 |

| C-5 | ≈ 120–125 | ≈ 6.8–7.3 |

| C-6 | ≈ 80–90 | - |

| -NH₂ | - | ≈ 4.5–5.5 (broad s) |

Note: These are predicted values based on analogous compounds and may vary from experimentally determined data.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display distinct absorption bands corresponding to the amine (-NH₂), nitro (-NO₂), and carbon-halogen (C-F, C-I) bonds, as well as vibrations of the aromatic ring.

The amino group typically exhibits two N-H stretching bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations for a primary amine. smolecule.comorgchemboulder.com An N-H bending vibration is also expected around 1600–1650 cm⁻¹. smolecule.com The nitro group is characterized by strong, distinct stretching vibrations: an asymmetric stretch between 1520–1560 cm⁻¹ and a symmetric stretch in the 1340–1380 cm⁻¹ range. smolecule.com

The carbon-fluorine (C-F) stretching vibration for aromatic compounds typically appears as a strong band in the 1200-1300 cm⁻¹ region. The carbon-iodine (C-I) stretch is expected at lower wavenumbers, generally below 600 cm⁻¹, due to the larger mass of the iodine atom. spectroscopyonline.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1400–1600 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound smolecule.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 | |

| N-H Bend (Scissoring) | 1600 - 1650 | |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Symmetric Stretch | 1340 - 1380 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1400 - 1600 | |

| Carbon-Halogen | C-F Stretch | 1200 - 1300 |

| C-I Stretch | < 600 |

Mass Spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and elucidation of the molecular structure. For this compound (molecular weight 282.01 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 282. smolecule.com

The fragmentation pattern in mass spectrometry is a predictable process that offers valuable structural insights. wikipedia.org For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group components. nih.gov The presence of a heavy halogen like iodine often leads to a prominent fragment resulting from its loss. whitman.edu It is predicted that the base peak in the mass spectrum of this compound would result from the loss of the iodine atom (mass ≈ 127), leading to a fragment ion at m/z 155. smolecule.com Other significant fragments could arise from the subsequent loss of NO₂ (mass ≈ 46) or components thereof from the molecular ion or other fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates components of a mixture before their individual mass analysis. epa.gov This is particularly useful for product analysis in a reaction mixture to confirm the presence and purity of this compound. The compound would first be separated from starting materials and byproducts on a GC column based on its volatility and interaction with the stationary phase. The eluted compound then enters the mass spectrometer, where its characteristic mass spectrum would be recorded, confirming its identity. While polar compounds like nitroanilines can sometimes be challenging for GC analysis due to their potential for thermal degradation, appropriate derivatization or the use of a suitable GC column and conditions can overcome these issues. nih.gov

Predicted Mass Spectrometric Fragments for this compound smolecule.com

| m/z | Identity |

| 282 | [M]⁺ (Molecular Ion) |

| 155 | [M - I]⁺ |

| 236 | [M - NO₂]⁺ |

| 127 | [I]⁺ |

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Distinct chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and fluorine coupling (³J~8–12 Hz) confirm substituent positions. The nitro group deshields adjacent carbons, while iodine induces heavy-atom effects .

- FT-IR : Strong absorption bands for NO₂ (~1520 cm⁻¹) and NH₂ (~3450 cm⁻¹) validate functional groups.

- X-ray Crystallography : Resolves bond angles and steric effects, particularly for iodine’s large van der Waals radius .

What are the dominant electronic effects governing reactivity in electrophilic substitution reactions?

Basic Research Focus

The nitro group (meta-directing, electron-withdrawing) and fluorine (ortho/para-directing, weakly electron-withdrawing) compete for electrophile positioning. Iodine’s polarizability allows for nucleophilic displacement under specific conditions (e.g., SNAr with strong bases). Reactivity trends:

- Electrophilic Attack : Favors the para position relative to fluorine due to nitro’s dominance.

- Nucleophilic Substitution : Iodine at the meta position is replaceable via Pd-catalyzed cross-coupling (e.g., Suzuki reactions) .

How can computational modeling predict regioselectivity in multi-substituted aniline derivatives?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) map electron density and Fukui indices to predict reactive sites. For this compound:

- Electrophilicity : Nitro group reduces electron density at ortho and para positions, directing electrophiles to fluorine’s para site.

- Molecular Electrostatic Potential (MEP) : Highlights iodine’s polarizable region as a hotspot for nucleophilic attack .

What experimental strategies address contradictions in spectral data for halogenated nitroanilines?

Advanced Research Focus

Discrepancies in NMR/IR data often arise from solvent effects or tautomerism. Mitigation strategies:

- Variable Temperature NMR : Identifies dynamic processes (e.g., NH₂ rotation) affecting signal splitting.

- Isotopic Labeling : Deuterated analogs (e.g., NH₂ → ND₂) simplify ¹H NMR interpretation .

- Combined Spectroscopy : Cross-validate using Raman spectroscopy and mass spectrometry (HRMS) for molecular ion confirmation .

How does this compound serve as a precursor in pharmaceutical scaffold design?

Q. Advanced Research Focus

- Radiolabeling : Iodine-125/131 isotopes enable tracking in pharmacokinetic studies.

- Heterocycle Synthesis : Cyclocondensation with ketones or aldehydes forms quinazoline or benzimidazole cores, prevalent in kinase inhibitors .

- Prodrug Activation : Nitro group reduction to NH₂ enhances bioavailability in vivo .

What are the challenges in optimizing purification methods for halogenated nitroanilines?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.